Azocan-1-yl-(3-hydroxyphenyl)methanone
Description
Azocan-1-yl-(3-hydroxyphenyl)methanone is a heterocyclic ketone featuring an azocane (8-membered saturated nitrogen ring) linked to a 3-hydroxyphenyl group via a methanone bridge. Key characteristics inferred from similar compounds include thermal stability influenced by hydrogen bonding, crystallographic behavior, and biological activity in modulating protein aggregation or enzyme inhibition .
Properties
IUPAC Name |
azocan-1-yl-(3-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13-8-6-7-12(11-13)14(17)15-9-4-2-1-3-5-10-15/h6-8,11,16H,1-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMPLQOKQZGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thermal and Structural Stability
Azocan-1-yl-(3-hydroxyphenyl)methanone’s stability can be contextualized using data from related methanone derivatives:
The azocane ring in this compound may confer lower thermal stability compared to tetrazole-based analogs due to reduced hydrogen-bonding capacity. However, its crystallographic behavior (e.g., orthorhombic packing) could enhance structural rigidity, similar to Compound 4 .
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